molecular formula C19H24ClNO3 B3365623 Ethylmorphine hydrochloride CAS No. 125-30-4

Ethylmorphine hydrochloride

Cat. No.: B3365623
CAS No.: 125-30-4
M. Wt: 349.8 g/mol
InChI Key: ZPPBASOODYCKDP-YZZSNFJZSA-N
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Preparation Methods

Ethylmorphine hydrochloride can be synthesized through the ethylation of morphine. The process involves the reaction of morphine with ethyl iodide in the presence of a base, such as potassium carbonate, to yield ethylmorphine. The ethylmorphine is then converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Ethylmorphine hydrochloride undergoes several types of chemical reactions:

    Oxidation: Ethylmorphine can be oxidized to form morphine.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The ethoxy group in ethylmorphine can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include morphine and its derivatives .

Scientific Research Applications

Ethylmorphine hydrochloride has several scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on biological systems, particularly its metabolism and interaction with liver enzymes.

    Medicine: Investigated for its analgesic and antitussive properties, as well as its potential use in pain management and cough suppression.

    Industry: Utilized in the formulation of pharmaceutical products for pain relief and cough suppression.

Mechanism of Action

Ethylmorphine hydrochloride is metabolized by the liver enzyme cytochrome P450 2D6 to morphine. Morphine interacts predominantly with the opioid mu-receptor, which is distributed in the human brain and spinal cord. The binding of morphine to these receptors results in analgesic effects by blocking the transmission of pain signals to the brain .

Comparison with Similar Compounds

Ethylmorphine hydrochloride is similar to other opioid analgesics such as codeine, dihydrocodeine, morphine, and pholcodine. it is unique in its specific metabolic pathway and its use as an indicator of liver function. Unlike codeine, which is widely used in the United States, this compound is not marketed in the US but is approved for use in various other countries .

Similar Compounds

  • Codeine
  • Dihydrocodeine
  • Morphine
  • Pholcodine

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;1H/t12-,13+,14-,18-,19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPBASOODYCKDP-YZZSNFJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924986
Record name O-Ethylmorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-30-4
Record name Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-ethoxy-17-methyl-, hydrochloride (1:1), (5α,6α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylmorphine hydrochloride [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Ethylmorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-ethylmorphine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLMORPHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM5450P3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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